

Comprehensive Analytical Characterization of 4,6-Dichloro-1H-indole: Protocols and Methodologies

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Compound of Interest

Compound Name: 4,6-Dichloro-1H-indole

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Abstract

4,6-Dichloro-1H-indole is a halogenated indole derivative of significant interest in medicinal chemistry and materials science. As a key intermediate or final active pharmaceutical ingredient (API), its structural integrity, purity, and consistent characterization are paramount for reproducible research and regulatory compliance. This application note provides a detailed guide to the essential analytical techniques for the comprehensive characterization of **4,6-dichloro-1H-indole**. We present field-proven protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Elemental Analysis (EA), explaining the causality behind experimental choices to ensure robust and reliable data generation.

Introduction and Physicochemical Properties

The indole scaffold is a privileged structure in drug discovery, appearing in numerous natural products and synthetic compounds with diverse biological activities.^{[1][2]} Halogenation of the indole ring, as in **4,6-dichloro-1H-indole**, can significantly modulate a molecule's physicochemical and pharmacological properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Therefore, unambiguous confirmation of its structure and purity is a critical first step in any research or development workflow.

The fundamental properties of **4,6-dichloro-1H-indole** are summarized below.

Property	Value	Source
IUPAC Name	4,6-dichloro-1H-indole	[3]
Molecular Formula	C ₈ H ₅ Cl ₂ N	[3]
Molecular Weight	186.03 g/mol	[3]
Monoisotopic Mass	184.9799046 Da	[3]
CAS Number	101495-18-5	[3]
Appearance	Expected to be a solid (e.g., Yellow to white solid for a similar derivative)	[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous determination of molecular structure. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for complete structural assignment.[5]

Expertise & Causality: Interpreting the Spectra

The electron-withdrawing nature of the two chlorine atoms at positions 4 and 6 significantly influences the chemical shifts of the aromatic protons and carbons. The chlorine at C4 will deshield the adjacent H5 proton (if it were present) and the peri-proton H5, while the chlorine at C6 affects H5 and H7. For **4,6-dichloro-1H-indole**, this results in a simplified aromatic region compared to unsubstituted indole. The N-H proton's chemical shift is highly dependent on solvent and concentration due to hydrogen bonding.[5]

Protocol: ¹H and ¹³C NMR Analysis

Objective: To confirm the covalent structure of **4,6-dichloro-1H-indole**.

Materials:

- **4,6-dichloro-1H-indole** sample (5-10 mg)
- Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
- NMR tubes (5 mm)
- NMR Spectrometer (e.g., 400 or 500 MHz)

Methodology:

- Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (DMSO-d₆ is often preferred for indoles to clearly observe the N-H proton). Ensure the sample is fully dissolved.
- Instrument Setup: Insert the NMR tube into the spectrometer. Lock the instrument on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity, which is crucial for achieving sharp, well-resolved peaks.[\[5\]](#)
- ¹H NMR Acquisition:
 - Pulse Program: Use a standard single-pulse sequence (e.g., 'zg30').
 - Spectral Width: Set to ~16 ppm, centered around 6 ppm.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 2-5 seconds. A longer delay ensures quantitative signal integration if needed.
 - Number of Scans: 16-64 scans, depending on sample concentration.
- ¹³C NMR Acquisition:
 - Pulse Program: Use a proton-decoupled pulse sequence (e.g., 'zgpg30').
 - Spectral Width: Set to ~200-220 ppm, centered around 100 ppm.
 - Acquisition Time: 1-2 seconds.

- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024-4096 scans, as ^{13}C has a much lower natural abundance than ^1H .
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm for ^1H and 39.52 ppm for ^{13}C).

Expected Data & Interpretation

^1H NMR (Expected in DMSO-d ₆)	^{13}C NMR (Expected)
H1 (N-H): ~11.5 ppm (broad singlet)	C2: ~125 ppm
H7: ~7.5 ppm (doublet, $J \approx 1.5$ Hz)	C3: ~102 ppm
H2: ~7.4 ppm (multiplet)	C3a: ~128 ppm
H5: ~7.2 ppm (doublet, $J \approx 1.5$ Hz)	C4: ~127 ppm (C-Cl)
H3: ~6.5 ppm (multiplet)	C5: ~112 ppm
C6: ~124 ppm (C-Cl)	
C7: ~122 ppm	
C7a: ~135 ppm	

Note: Specific chemical shifts and coupling constants (J) are predictive and may vary slightly based on the solvent and experimental conditions.



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Caption: Workflow for NMR-based structural elucidation.

Mass Spectrometry (MS): Molecular Weight Verification

MS is an essential technique for confirming the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.^[6] Electrospray Ionization (ESI) and Electron Ionization (EI) are common methods for analyzing indole derivatives.

Expertise & Causality: Ionization and Fragmentation

For **4,6-dichloro-1H-indole**, high-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak ($[M]^+$, $[M+H]^+$, etc.). The $M+2$ peak (from one ^{37}Cl) and $M+4$ peak (from two ^{37}Cl) will have predictable relative abundances, providing a powerful validation of the structure.

Protocol: LC-MS Analysis

Objective: To confirm the molecular weight and isotopic pattern of **4,6-dichloro-1H-indole**.

Materials:

- **4,6-dichloro-1H-indole** sample (~1 mg)
- HPLC-grade methanol or acetonitrile
- HPLC-grade water
- Formic acid (optional, for ESI+)
- LC-MS system (e.g., Q-TOF or Orbitrap)

Methodology:

- Sample Preparation: Prepare a stock solution of the sample at ~1 mg/mL in methanol. Dilute this stock solution to a final concentration of 1-10 $\mu\text{g/mL}$ in the mobile phase.
- Chromatography (Optional but Recommended):

- Column: C18 column (e.g., 2.1 x 50 mm, 3.5 µm).
- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Gradient: A short gradient (e.g., 5% to 95% B over 5 minutes) can be used to elute the compound.
- Flow Rate: 0.3-0.5 mL/min.
- Mass Spectrometer Setup (ESI Positive Mode):
 - Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
 - Scan Range: m/z 100-500.
 - Capillary Voltage: 3-4 kV.
 - Source Temperature: 120-150 °C.
 - Desolvation Temperature: 350-450 °C.[\[7\]](#)
- Data Acquisition: Acquire full scan data. If fragmentation information is desired, perform tandem MS (MS/MS) on the precursor ion.
- Data Analysis: Extract the mass spectrum for the chromatographic peak. Determine the monoisotopic mass of the $[M+H]^+$ ion and compare it to the theoretical value (185.9878). Analyze the isotopic pattern to confirm the presence of two chlorine atoms.

Expected Data & Interpretation

- Molecular Ion: The primary ion observed in ESI+ will be the protonated molecule, $[M+H]^+$.
- Theoretical m/z for $[C_8H_6Cl_2N]^+$: 185.9878
- Isotopic Pattern: A characteristic pattern for two chlorine atoms will be observed:
 - $M+H$ peak (m/z ~186): Contains two ^{35}Cl atoms. Relative abundance: 100%.

- (M+2)+H peak (m/z ~188): Contains one ^{35}Cl and one ^{37}Cl . Relative abundance: ~65%.
- (M+4)+H peak (m/z ~190): Contains two ^{37}Cl atoms. Relative abundance: ~10%.



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Caption: Workflow for LC-MS based molecular weight verification.

Chromatographic Analysis: Purity Determination

Chromatographic techniques such as HPLC and GC are the industry standard for determining the purity of chemical compounds. They separate the main compound from any impurities, starting materials, or by-products.^[8]

Protocol: Reverse-Phase HPLC

Objective: To quantify the purity of **4,6-dichloro-1H-indole** and detect any non-volatile impurities.

Materials:

- **4,6-dichloro-1H-indole** sample (~1 mg)
- HPLC-grade methanol or acetonitrile
- HPLC-grade water
- HPLC system with UV detector

Methodology:

- **Sample Preparation:** Prepare a sample solution at approximately 0.5-1.0 mg/mL in the mobile phase or a compatible solvent like methanol. Filter the sample through a 0.45 µm syringe filter.
- **HPLC Conditions:**
 - Column: C18, 4.6 x 150 mm, 5 µm.
 - Mobile Phase: Isocratic or gradient elution. A good starting point is a 60:40 (v/v) mixture of methanol and water.[\[9\]](#)[\[10\]](#)
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 30 °C.
 - Detector: UV detector set at a wavelength where the indole chromophore absorbs strongly, typically around 220 nm or 280 nm.
 - Injection Volume: 10 µL.
- **System Suitability:** Before running the sample, perform a system suitability test (e.g., inject a standard multiple times) to ensure the system is performing correctly (checking for consistent retention time, peak area, etc.).
- **Data Analysis:** Integrate all peaks in the chromatogram. Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks.

Parameter	Recommended Condition
Column	C18 (4.6 x 150 mm, 5 µm)
Mobile Phase	Methanol:Water (60:40 v/v)
Flow Rate	1.0 mL/min
Detection	UV at 280 nm
Temperature	30 °C

Protocol: Gas Chromatography (GC)

Objective: To determine the purity of **4,6-dichloro-1H-indole**, particularly for volatile impurities.

Materials:

- **4,6-dichloro-1H-indole** sample (~1 mg)
- GC-grade solvent (e.g., dichloromethane or ethyl acetate)
- GC system with a Flame Ionization Detector (FID)

Methodology:

- Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like ethyl acetate.
- GC Conditions:
 - Column: A non-polar capillary column, such as an HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).[\[7\]](#)
 - Carrier Gas: Helium or Hydrogen at a constant flow.
 - Inlet Temperature: 250 °C.
 - Detector Temperature (FID): 280 °C.
 - Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.
 - Injection: 1 µL, split mode (e.g., 50:1).
- Data Analysis: Calculate the area percent of the main peak to determine purity, similar to the HPLC method.

Elemental Analysis (EA): Empirical Formula Confirmation

Elemental analysis by combustion provides the mass percentages of carbon, hydrogen, and nitrogen in a sample.[\[11\]](#) This data is used to confirm that the empirical formula of the synthesized compound matches its theoretical composition, serving as a fundamental check of purity and identity.

Protocol: CHN Combustion Analysis

Objective: To verify the elemental composition (C, H, N) of the **4,6-dichloro-1H-indole** sample.

Methodology:

- Sample Preparation: A small, precisely weighed amount of the highly pure, dried sample (1-3 mg) is placed in a tin or silver capsule.
- Combustion: The sample is combusted in a furnace at high temperatures (~1000 °C) in an excess of oxygen. This process converts carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas.[\[11\]](#)
- Separation and Detection: The resulting gases are passed through a series of columns to separate them and are then measured by a thermal conductivity detector.
- Calculation: The instrument's software calculates the mass percentages of C, H, and N in the original sample.
- Comparison: The experimental percentages are compared to the theoretical values. A good match (typically within ±0.4%) provides strong evidence for the compound's identity and purity.

Expected Data & Interpretation

Element	Theoretical %
Carbon (C)	51.65%
Hydrogen (H)	2.71%
Nitrogen (N)	7.53%
Chlorine (Cl)	38.11%

Note: Standard CHN analyzers do not measure halogens. Chlorine content would need to be determined by other methods if required.

Conclusion

The analytical methods detailed in this application note provide a robust framework for the comprehensive characterization of **4,6-dichloro-1H-indole**. The orthogonal application of NMR for structural elucidation, mass spectrometry for molecular weight confirmation, chromatography for purity assessment, and elemental analysis for empirical formula verification constitutes a self-validating system. Adherence to these protocols will ensure the generation of high-quality, reliable, and reproducible data, which is essential for advancing research and development in the pharmaceutical and chemical industries.

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